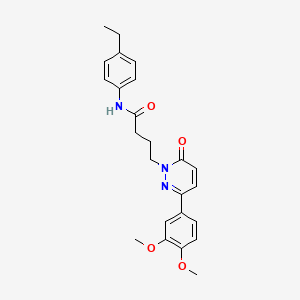

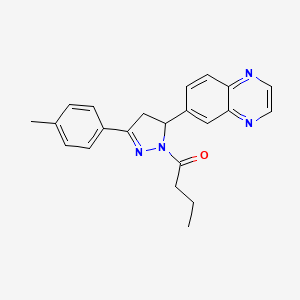

![molecular formula C21H18N2O5S B2605291 (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide CAS No. 865161-46-2](/img/structure/B2605291.png)

(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of benzo[d]thiazol-2(3H)-one, which is a key material for making naphthalene . It has a complex structure that includes a methoxyethyl group and a chromene-3-carboxamide moiety .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name. It contains a benzo[d]thiazol-2(3H)-one core, which is substituted at the 6-position with a methoxy group and at the 2-position with a methoxyethyl group. The compound also contains a chromene-3-carboxamide moiety .Chemical Reactions Analysis

The compound, being a derivative of benzo[d]thiazol-2(3H)-one, might undergo similar reactions. For instance, 6-bromobenzo[d]thiazol-2(3H)-one derivatives have been synthesized by 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, 6-methoxy-2(3H)-benzothiazolone has a melting point of 163-164 °C and a density of 1.346±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Chemosensors for Cyanide Anions

A study by Wang et al. (2015) synthesized four coumarin benzothiazole derivatives, including compounds structurally related to the query compound, to investigate their photophysical properties and recognition capabilities for cyanide anions. The derivatives demonstrated significant planarity and the ability to recognize cyanide anions through Michael addition reaction, with some compounds exhibiting noticeable color changes and fluorescence quenching, which could be observed with the naked eye. This research underscores the potential of such compounds as chemosensors for detecting cyanide anions in various environmental and biological contexts (Wang et al., 2015).

Antioxidant and Antibacterial Agents

Gadhave et al. (2022) focused on the design, synthesis, and biological evaluation of coumarin-based benzothiazole derivatives as potential antioxidant and antibacterial agents. By employing a series of substituted N-(benzothiazol-2-yl)-2-oxo-chromene-3-carboxamides, the study found that some derivatives exhibited good antioxidant potential, while others showed antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli. These findings suggest the potential therapeutic applications of these compounds in treating oxidative stress-related conditions and bacterial infections (Gadhave et al., 2022).

Adenosine Receptor Ligands

Research by Cagide et al. (2015) synthesized a series of chromone–thiazole hybrids as potential ligands for human adenosine receptors. The study highlights the significance of chromones and thiazole-based compounds in therapeutic applications, particularly as antimicrobial, antiviral, and antifungal agents. The novel chromone–thiazole hybrids were designed to target adenosine receptors, indicating their potential use in developing treatments for conditions modulated by these receptors, such as inflammatory and cardiovascular diseases (Cagide et al., 2015).

Synthesis and Antimicrobial Activity

Another study by Govori et al. (2013) synthesized and investigated the antimicrobial properties of coumarin derivatives, including those related to the query compound. The study demonstrated that these new synthesized compounds exhibited moderate to high activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This research contributes to the understanding of the antibacterial potential of coumarin derivatives and their possible applications in developing new antimicrobial agents (Govori et al., 2013).

Direcciones Futuras

The compound could be further studied for its potential applications, especially in the field of medicinal chemistry given the cytotoxic activity of similar compounds . More research could be done to understand its mechanism of action and to explore its potential use in the treatment of various diseases.

Propiedades

IUPAC Name |

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5S/c1-26-10-9-23-16-8-7-14(27-2)12-18(16)29-21(23)22-19(24)15-11-13-5-3-4-6-17(13)28-20(15)25/h3-8,11-12H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNCNRZXUQRKLQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

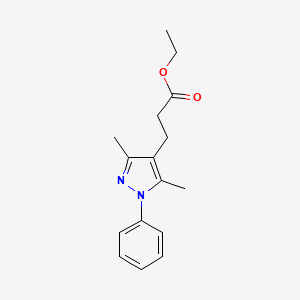

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2605210.png)

![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2605212.png)

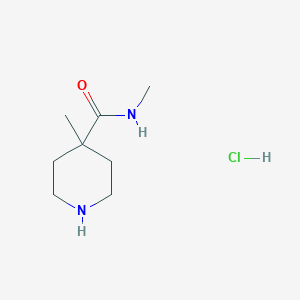

![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2605216.png)

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2605217.png)

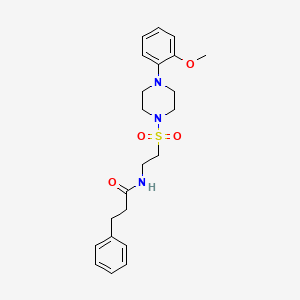

![3-[[1-(4-Nitrophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2605220.png)

![N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2605223.png)

![Methyl 2-(2-pyridinyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether](/img/structure/B2605227.png)

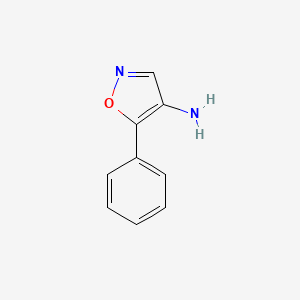

![1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2605228.png)